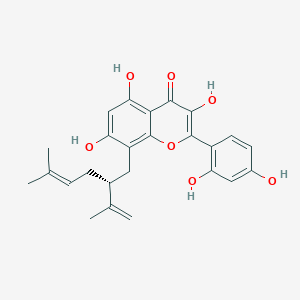
苦参碱 C
描述
. It belongs to the class of flavonoids, which are known for their diverse biological activities. Kushenol I has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-cancer effects .
科学研究应用
作用机制
生化分析
Biochemical Properties
Kushenol C interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
Kushenol C has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of inflammatory mediators, including NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells . In HaCaT cells, Kushenol C prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system .
Molecular Mechanism
Kushenol C exerts its effects at the molecular level through various mechanisms. It inhibits the activations of STAT1, STAT6, and NF-κB, which might be responsible for the inhibition of NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in the LPS-stimulated RAW264.7 macrophages . It also upregulates the activation of Nrf2 and Akt in the PI3K-Akt signaling pathway .
准备方法
合成路线和反应条件
苦参醇 I 主要通过从苦参的根中提取获得。 提取过程通常涉及使用有机溶剂,如氯仿、二氯甲烷、乙酸乙酯、二甲基亚砜和丙酮 . 然后使用高效液相色谱 (HPLC) 等技术纯化提取的化合物,以达到高纯度水平 .
工业生产方法
苦参醇 I 的工业生产没有得到广泛的记录,因为它主要用于研究目的。 实验室中使用的提取和纯化方法可以放大到工业生产中。 这将涉及使用大量的溶剂和更先进的纯化技术,以确保化合物的纯度和产量 .
化学反应分析
反应类型
苦参醇 I 经历各种化学反应,包括:
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 通常使用硼氢化钠和氢化锂铝等还原剂.
取代: 卤素和烷基化试剂等试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,苦参醇 I 的氧化会导致醌的形成,而还原会导致醇的形成 . 取代反应可以产生具有不同官能团的各种衍生物 .
相似化合物的比较
苦参醇 I 是苦参中发现的一组异戊烯基化黄酮类化合物的一部分。类似的化合物包括:
苦参醇 A: 表现出相似的抗炎和抗氧化特性,但其化学结构和特定生物活性不同.
属性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
| Record name | Kushenol I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
| Record name | Kushenol I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?
A: Kushenol C has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]
- Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): Kushenol C upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
- Akt (Protein kinase B): Kushenol C activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
- NF-κB (nuclear factor-kappaB): Kushenol C suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
- STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): Kushenol C inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
- BACE1 (beta-site APP cleaving enzyme 1): Kushenol C demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []
Q2: Can you provide information on the structural characterization of Kushenol C, including its molecular formula, weight, and spectroscopic data?
A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for Kushenol C. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of Kushenol C.
Q3: How effective is Kushenol C in mitigating oxidative stress, and what mechanisms are involved?
A: Kushenol C demonstrates significant antioxidant activity through various mechanisms: [, , ]
- Direct radical scavenging: Kushenol C shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
- Inhibition of intracellular ROS: Kushenol C effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
- Upregulation of endogenous antioxidants: Kushenol C enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
- Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, Kushenol C upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
- Akt pathway activation: Kushenol C activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []
Q4: What are the potential applications of Kushenol C based on its observed pharmacological activities?
A4: The research suggests potential therapeutic applications for Kushenol C in:
- Inflammatory diseases: Kushenol C's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
- Liver injury: Kushenol C protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
- Skin damage: Kushenol C protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
- Alzheimer's disease: Kushenol C inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
- Diabetic complications: Kushenol C inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []
Q5: Has Kushenol C been evaluated in any in vivo models of disease, and what were the findings?
A5: Yes, Kushenol C has been studied in several in vivo models:
- Acetaminophen-induced liver injury in mice: Co-administration of Kushenol C significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
- UVB-induced skin damage in mice: Kushenol C demonstrated protective effects against UVB-induced skin damage. []
Q6: What are the known limitations of the existing research on Kushenol C, and what future research directions are needed?
A6: While the research on Kushenol C is promising, some limitations exist:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




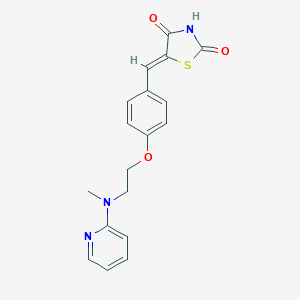
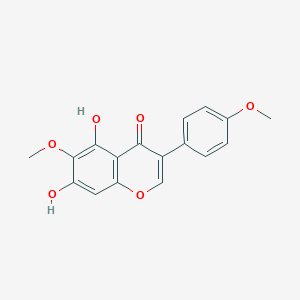
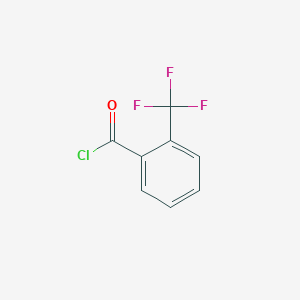
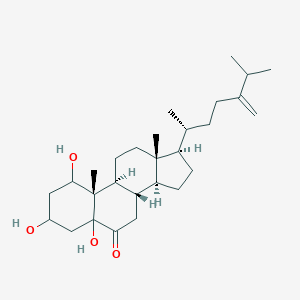
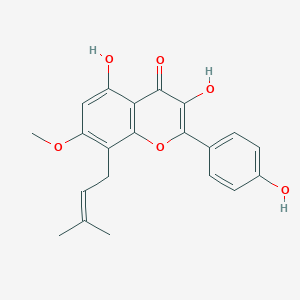
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
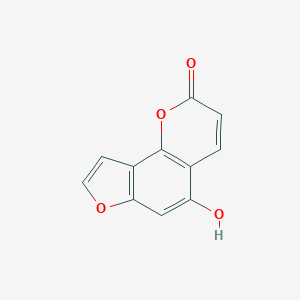

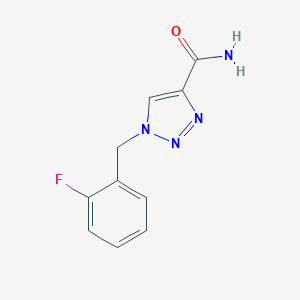

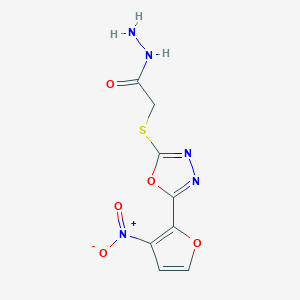
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
